molecular formula C25H20O12 B105259 Pentaacetylquercetin CAS No. 1064-06-8

Pentaacetylquercetin

Cat. No. B105259
CAS RN: 1064-06-8
M. Wt: 512.4 g/mol
InChI Key: JQUHMSXLZZWRHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentaacetylquercetin, referred to as Q5 in the literature, is a structurally modified derivative of quercetin, a bioflavonoid known for its biological potential. Quercetin itself is a redox-active plant-derived flavonoid with potential anticancer effects, which are attributed to its interactions with various proteins, particularly through the inhibition of pro-life kinases . However, quercetin's poor solubility in water, extensive enzymatic metabolism, and reduced bioavailability limit its biopharmacological use . To overcome these limitations, structural modifications, such as acetylation, have been performed to enhance its biological properties. The synthesis of Q5 involves the acetylation of quercetin, resulting in the replacement of hydroxyl groups with acetyl groups, which has been shown to affect its biological activities .

Synthesis Analysis

The synthesis of quercetin derivatives, including Q5, involves the introduction of various substituents to improve the compound's efficacy and selectivity. For instance, the synthesis of isomeric quercetin derivatives with an n-pentyl group linked via an ether bond to each hydroxyl group of the flavonoid kernel has been reported . Although not directly related to Q5, this approach highlights the strategy of modifying quercetin's structure to target specific biological pathways. The synthesis of Q5 itself is characterized by acetylation, which has been detailed through spectroscopic methods such as FTIR, 1H, and 13C NMR spectra .

Molecular Structure Analysis

The molecular structure of Q5 is characterized by the presence of acetyl groups in place of the hydroxyl groups found in the parent quercetin molecule. This structural modification is significant as it alters the compound's physicochemical properties and its interaction with biological targets. The acetylation of quercetin to form Q5 is expected to influence its solubility, stability, and overall bioactivity .

Chemical Reactions Analysis

The chemical reactivity of Q5 is influenced by its acetylated structure. The presence of acetyl groups instead of hydroxyls can affect the compound's antioxidant activity, as observed in a comparative study where Q5 showed reduced antioxidant activity compared to quercetin . This suggests that the acetyl groups may hinder the compound's ability to donate hydrogen atoms or electrons, which are essential for neutralizing free radicals.

Physical and Chemical Properties Analysis

The physical and chemical properties of Q5 are influenced by its pentasubstituted structure. The acetylation of quercetin results in a derivative with altered solubility and potentially improved bioavailability. The antioxidant activity of Q5 has been evaluated against the radical ABTS•+, showing that it possesses antioxidant potential, albeit lower than that of quercetin . Additionally, Q5 has been tested for its biological activities, including antileishmania, anti-inflammatory, and anticancer activities, demonstrating potential in these areas .

Scientific Research Applications

Anticancer Potential

Pentaacetylquercetin, a derivative of quercetin, has shown potential in anticancer research. Studies have explored the modification of quercetin to create analogs with improved properties for clinical applications. These derivatives, including pentaacetylquercetin, exhibit anticancer effects through various mechanisms (Massi et al., 2017). Moreover, specific structural modifications in quercetin, such as acetylation to form pentaacetylquercetin, have been studied for their biological potentials, including antioxidant, antileishmania, anti-inflammatory, and cytotoxic activities in cell cultures (Silva et al., 2021).

Neuroprotective Effects

Quercetin derivatives have been investigated for their role in cognitive impairment. A study focusing on solid lipid nanoparticles of quercetin showed potential as future nanomedicine for neurodegenerative disorders like Alzheimer's and Parkinson's due to their antioxidative and anti-lipid peroxidative actions (Rishitha & Muthuraman, 2018).

Cardiovascular and Immunosuppressive Treatment

Quercetin has demonstrated potential in antioncology, cardiovascular protection, and anti-immunosuppression treatment. Its ability to alleviate the toxicity of mycotoxins has also been noted, paving the way for its application in clinical medicine (Yang et al., 2020).

Anti-Inflammatory Properties

Quercetin's potential as an anti-inflammatory therapeutic agent has been observed in models such as chronic rat adjuvant-induced arthritis. Its effects correlated with the decrease of inflammatory mediators produced by macrophages (Mamani-Matsuda et al., 2006).

Nanoparticle Delivery in Cancer Treatment

The application of nanoparticles for efficient delivery of quercetin in cancer cells has been a focus of recent research. Nano-formulations of quercetin have shown enhanced anticancer effects, improved stability, and increased therapeutic efficiency (Homayoonfal et al., 2023).

Modulation of Key Enzymes and Antioxidant Status

Studies have also examined the effects of quercetin and its derivatives on enzymes related to erectile function and antioxidant status in penile tissue, highlighting its potential for managing erectile dysfunction (Adefegha et al., 2018).

Anti-Diabetic Effects

Pentamethylquercetin, another derivative, has been studied for its anti-diabetic effects, demonstrating its potential in reducing hyperglycemia and preventing peripheral complications in diabetic models (Wang et al., 2011).

Safety And Hazards

Specific safety and hazard information for Pentaacetylquercetin was not found in the available resources .

properties

IUPAC Name

[2-acetyloxy-4-(3,5,7-triacetyloxy-4-oxochromen-2-yl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20O12/c1-11(26)32-17-9-20(35-14(4)29)22-21(10-17)37-24(25(23(22)31)36-15(5)30)16-6-7-18(33-12(2)27)19(8-16)34-13(3)28/h6-10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQUHMSXLZZWRHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30147593
Record name Quercetin pentaacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30147593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quercetin pentaacetate

CAS RN

1064-06-8
Record name Quercetin pentaacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1064-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quercetin pentaacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001064068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC-115919
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115919
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quercetin pentaacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30147593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name QUERCETIN ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G0B9KJ0VKI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pentaacetylquercetin
Reactant of Route 2
Reactant of Route 2
Pentaacetylquercetin
Reactant of Route 3
Reactant of Route 3
Pentaacetylquercetin
Reactant of Route 4
Reactant of Route 4
Pentaacetylquercetin
Reactant of Route 5
Reactant of Route 5
Pentaacetylquercetin
Reactant of Route 6
Reactant of Route 6
Pentaacetylquercetin

Citations

For This Compound
47
Citations
MS Doucet, JL Jougleux, SJ Poirier, M Cormier… - Molecular …, 2019 - ASPET
The inflammatory response is necessary for the host’s defense against pathogens; however, uncontrolled or unregulated production of eicosanoids has been associated with several …
Number of citations: 16 molpharm.aspetjournals.org
D Blaškovič, P Žižková, F Držík… - Interdisciplinary …, 2013 - ncbi.nlm.nih.gov
Sarcoplasmic reticulum Ca 2+-ATPase (SERCA) is the pump crucial for calcium homeostasis and its impairment results in pathologies such as myopathy, heart failure or diabetes. …
Number of citations: 13 www.ncbi.nlm.nih.gov
M Cormier, F Ghouili, P Roumaud, LJ Martin… - Toxicology in vitro, 2017 - Elsevier
… Indeed, pentaacetylquercetin successfully increased cAMP-… Thus, dietary supplementation of pentaacetylquercetin could … levels of quercetin and pentaacetylquercetin (10–50 μM) …
Number of citations: 30 www.sciencedirect.com
A Beretz, R Anton, JC Stoclet - Experientia, 1978 - Springer
… Free hydroxyl substituents are necessary (see the very low activity of flavone and pentaacetylquercetin, and compare acacetin and apigenin, rhamnetin and quercetin). The 2 hydroxyl …
Number of citations: 178 link.springer.com
XR Bao, H Liao, J Qu, Y Sun, X Guo… - Iranian journal of …, 2016 - ncbi.nlm.nih.gov
… Total seven alkylated derivatives were synthesized via three steps: acetylation of quercetin in pyridine/acetic anhydride, alkylation of pentaacetylquercetin by halogenated hydrocarbons …
Number of citations: 17 www.ncbi.nlm.nih.gov
WY Oh, P Ambigaipalan, F Shahidi - Journal of agricultural and …, 2019 - ACS Publications
Quercetin, a polyphenolic compound, is widely distributed in plants and has numerous health benefits. However, its hydrophilicity can compromise its use in lipophilic systems. For this …
Number of citations: 49 pubs.acs.org
A Mattarei, L Biasutto, F Rastrelli, S Garbisa, E Marotta… - Molecules, 2010 - mdpi.com
… (12 ppm, 20 mM in CDCl 3 ) of the hydroxyl proton [25], and the difference in chemical shifts between the ring protons of the product and the corresponding ones of pentaacetylquercetin …
Number of citations: 67 www.mdpi.com
X Hu, X Li, P Deng, Y Zhang, R Liu, D Cai… - Critical Reviews in …, 2022 - Taylor & Francis
… Therefore, compared with other modified or natural quercetin, pentaacetylquercetin has a stronger potential to safeguard higher testosterone in elderly men, at least at the cellular level, …
Number of citations: 7 www.tandfonline.com
P Soczewka, K Flis, D Tribouillard-Tanvier, JP di Rago… - Genes, 2020 - mdpi.com
… Pentaacetylquercetin can be deacetylated to quercetin and the activity we observed may have been derived from this active metabolite. Corilagin is a member of the group of …
Number of citations: 10 www.mdpi.com
CE Sando - Journal of Biological Chemistry, 1937 - Elsevier
reactions responsible for the formation of the red or anthocyanin pigment and its chromogenic precursor. The object of the present investigation was, therefore, not only to identify more …
Number of citations: 73 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.